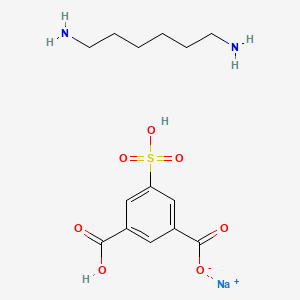
sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine” is a complex organic molecule that combines a sodium salt of 3-carboxy-5-sulfobenzoic acid with hexane-1,6-diamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine typically involves the reaction of 3-carboxy-5-sulfobenzoic acid with hexane-1,6-diamine in the presence of sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Aqueous or organic solvents such as water or ethanol.
Catalysts: Sometimes, catalysts like sodium acetate are used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and pH. The process typically includes:
Reactant Mixing: Controlled addition of reactants to ensure complete reaction.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides or other nucleophiles.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology
In biological research, sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine is used in the development of new drugs and as a probe for studying enzyme activities.
Medicine
Industry
In industrial applications, it is used in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-sulfobenzoate
- Hexane-1,6-diamine
- 3-carboxybenzenesulfonic acid
Uniqueness
Sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Unlike its individual components, this compound exhibits enhanced reactivity and specificity in various applications.
Properties
CAS No. |
51178-75-7 |
|---|---|
Molecular Formula |
C14H21N2NaO7S |
Molecular Weight |
384.38 g/mol |
IUPAC Name |
sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine |
InChI |
InChI=1S/C8H6O7S.C6H16N2.Na/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;7-5-3-1-2-4-6-8;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);1-8H2;/q;;+1/p-1 |
InChI Key |
URULHBSSDRCVQG-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)O)C(=O)O.C(CCCN)CCN.[Na+] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















